molecular formula C19H19NO4 B557281 (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid CAS No. 211682-15-4

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

Cat. No. B557281
M. Wt: 325.4 g/mol
InChI Key: BMUDOYSTGJHGNI-GFCCVEGCSA-N
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Description

“®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid” is a chemical compound . It is also known as Fmoc-Lys-OtBu.HCl . The compound is used in various chemical reactions and has specific properties that make it useful in different applications .


Molecular Structure Analysis

The molecular formula of this compound is C25H33ClN2O4 . The exact mass and monoisotopic mass of the compound are 381.19400834 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 381.5 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 9 rotatable bonds .

Scientific Research Applications

Synthesis and Radiolabeling for Imaging

This compound has been utilized in the synthesis and radiolabeling of non-natural amino acids for potential PET radioligands aimed at imaging brain tumors. The study demonstrated high in vivo tumor to normal brain ratios, indicating significant potential for brain tumor imaging applications (Yu et al., 2010).

Advanced Peptide Synthesis

The compound serves as a precursor in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids, which are crucial for peptide synthesis. The method allows for the efficient and high-yield production of enantiomerically pure N-Fmoc-protected β-amino acids (Ellmerer-Müller et al., 1998).

Peptide and Protein Engineering

It is also instrumental in the preparation of N-Fmoc-protected β2-homoamino acids, facilitating solid-phase syntheses of β-peptides. This method is noted for its large-scale preparation capabilities and its role in advancing peptide-based research and development (Šebesta & Seebach, 2003).

Novel Synthetic Pathways

The compound has been applied in creating new synthetic pathways for preparing asymmetrically protected diaminosuberic acid, highlighting its versatility and utility in complex organic synthesis processes (Mollica et al., 2012).

Self-assembled Structures

Research on Fmoc-modified aliphatic uncharged single amino acids, including this compound, has explored their self-assembling properties. Such studies are pivotal for designing novel self-assembled architectures with potential applications in nanotechnology and materials science (Gour et al., 2021).

properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUDOYSTGJHGNI-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583533
Record name (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

CAS RN

211682-15-4
Record name (2R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211682-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-N-(9-Fluorenylmethyloxycarbonyl)-3-amino-2-methyl propionic acid
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